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Compound of Interest

Compound Name:

benzyl 4-

(aminocarbonyl)tetrahydro-1(2H)-

pyridinecarboxylate

Cat. No.: B112065 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for N-Cbz-

isonipecotamide (benzyl 4-(aminocarbonyl)piperidine-1-carboxylate), a key intermediate in

pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for

researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary
The empirical formula for N-Cbz-isonipecotamide is C₁₄H₁₈N₂O₃, with a molecular weight of

262.31 g/mol . The spectroscopic data presented below has been compiled from available

literature and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of N-Cbz-isonipecotamide were acquired in deuterated

chloroform (CDCl₃). The presence of the carbamate group can lead to rotational isomers

(rotamers), which may result in the broadening or splitting of some NMR signals.

Table 1: ¹H NMR Spectroscopic Data for N-Cbz-isonipecotamide (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.38 - 7.28 m 5H C₆H₅-

5.49 br s 1H -CONH₂

5.14 s 2H -CH₂-Ph

4.19 br d 2H Piperidine H-2e, H-6e

2.91 t 2H Piperidine H-2a, H-6a

2.45 tt 1H Piperidine H-4

1.89 d 2H Piperidine H-3e, H-5e

1.70 qd 2H Piperidine H-3a, H-5a

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, tt =

triplet of triplets, qd = quartet of doublets

Table 2: ¹³C NMR Spectroscopic Data for N-Cbz-isonipecotamide (126 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

176.0 -CONH₂

155.1 -NCOO-

136.8 C₆H₅ (quaternary)

128.5 C₆H₅

128.0 C₆H₅

127.8 C₆H₅

67.2 -CH₂-Ph

44.2 Piperidine C-2, C-6

42.9 Piperidine C-4

28.9 Piperidine C-3, C-5

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for N-Cbz-isonipecotamide (Film)
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Wavenumber (νₘₐₓ) cm⁻¹ Assignment

3400 - 3200 N-H stretch (amide)

3032 C-H stretch (aromatic)

2945, 2860 C-H stretch (aliphatic)

1685 C=O stretch (carbamate)

1650 C=O stretch (amide I)

1535 N-H bend (amide II)

1425 C-N stretch

1240 C-O stretch (carbamate)

740, 695 C-H bend (aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments. The data presented is for the protonated molecule [M+H]⁺.

Table 4: Mass Spectrometry Data for N-Cbz-isonipecotamide

m/z Assignment

263.1 [M+H]⁺

172.1 [M - C₇H₇O]⁺

128.1 [M - C₈H₈O₂]⁺

91.1 [C₇H₇]⁺ (tropylium ion)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for N-Cbz-isonipecotamide.
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NMR Spectroscopy
Sample Preparation: A sample of N-Cbz-isonipecotamide (5-10 mg) is dissolved in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 500 MHz spectrometer. A

standard pulse program is used with a 30° pulse angle, an acquisition time of 3 seconds, and

a relaxation delay of 1 second. A sufficient number of scans are acquired to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer at a

frequency of 126 MHz. A proton-decoupled pulse sequence is used with a 30° pulse angle,

an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A larger number of

scans is typically required compared to ¹H NMR to obtain a spectrum with adequate signal-

to-noise.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed,

phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at

0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the neat sample is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum is typically acquired over a range of 4000 to 400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the empty sample holder is recorded and

subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR

spectrum, which is plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
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Sample Preparation: A dilute solution of N-Cbz-isonipecotamide is prepared in a suitable

solvent such as methanol or acetonitrile.

Data Acquisition: The mass spectrum is obtained using a mass spectrometer equipped with

an electrospray ionization (ESI) source. The sample solution is introduced into the ESI

source via direct infusion or through a liquid chromatography (LC) system. The analysis is

performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Processing: The mass spectrum is calibrated using a known standard. The m/z values

of the molecular ion and major fragment ions are determined from the spectrum.

Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and a

proposed mass spectrometry fragmentation pathway for N-Cbz-isonipecotamide.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Proposed ESI-MS fragmentation pathway for N-Cbz-isonipecotamide.

To cite this document: BenchChem. [Spectroscopic Profile of N-Cbz-Isonipecotamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112065#spectroscopic-data-for-n-cbz-
isonipecotamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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